molecular formula C22H15F9O3S2 B114817 Triphenylsulfonium nonaflate CAS No. 144317-44-2

Triphenylsulfonium nonaflate

Cat. No. B114817
M. Wt: 562.5 g/mol
InChI Key: VLLPVDKADBYKLM-UHFFFAOYSA-M
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Description

Triphenylsulfonium nonaflate (TPS) is a photoacid generator . It has a molecular formula of C22H15F9O3S2 and a molecular weight of 562.46 . It is used in photolithography .


Synthesis Analysis

The synthesis of TPS involves adding triphenylthiobromide to a mixed compound solvent of ethyl acetate and water solution in a four-neck flask equipped with a stirring blade, condenser tube, and thermometer . Sodium perfluorobutane sulfonate is then slowly added to the reaction system, and the temperature is raised to 60°C . The reaction is incubated for 9 hours, and upon completion, the system is cooled to 0-5°C . The resulting wet crude triphenyl sulfur perfluorobutane sulfonium salt is then recrystallized with a mixed solution of n-butanol and water under stirring at 85°C for 40min . After cooling to 0-5°C, the obtained solid is dried below 80°C to obtain the solid product .


Molecular Structure Analysis

The molecular structure of TPS consists of a triphenylsulfonium cation and a nonaflate anion .


Chemical Reactions Analysis

The products from the 193 nm irradiation of TPS embedded in a poly (methyl methacrylate) (PMMA) film have been characterized . The analysis of the photoproduct formation was performed using chromatographic techniques including HPLC, GPC and GC-MS as well as UV-vis and NMR spectroscopic methods . Two previously unreported TPS photoproducts, triphenylene and dibenzothiophene, were detected .


Physical And Chemical Properties Analysis

TPS has a melting point of 84-88 °C (lit.) . It is soluble in PGMEA to about 50% .

Scientific Research Applications

Photoproduct Formation

Triphenylsulfonium nonaflate (TPS) has been studied for its photoproduct formation when irradiated. Embedded in a poly(methyl methacrylate) film and irradiated at 193 nm, TPS yields triphenylene and dibenzothiophene among other products. The formation of these molecules is influenced by topochemical factors and is significant for understanding secondary photochemical reactions (Despagnet-Ayoub et al., 2018).

Electron Injection Layer for Polymer Light-Emitting Diodes

Triphenylsulfonium salts, including TPS-nonaflate, have been utilized as cathode interfacial layers in polymer light-emitting diodes (PLEDs). Their inclusion at the polymer/Al interface enhances luminous efficiency, reduces turn-on and operating voltage, and increases brightness. These improvements are attributed to a decreased electron injection barrier and electron conduction through triphenylsulfonium salt sites (Georgiadou et al., 2013).

Optoelectronic Characteristics in PLEDs

The impact of TPS salts, with varying counter anions, on the performance of PLEDs was studied. Specifically, the use of TPS-nonaflate in the emitting layer of PLEDs significantly influences charge injection and transport, with the anion size affecting turn-on and operational voltage (Georgiadou et al., 2013).

Electronic Structure and Electron Transfer

Density Functional Theory (DFT) calculations on TPS and its salts, including TPS-nonaflate, show their utility as photoinitiators and electron ejection layers for PLEDs. These studies provide insights into their electronic structures and the energetics of electron transfer processes (Petsalakis et al., 2014).

Photoacid Generator in Extreme Ultraviolet Lithography

TPS-nonaflate's role as a photoacid generator in extreme ultraviolet lithography has been explored. Its photolysis under EUV exposure results in the decomposition of certain anions, impacting the sensitivity of chemically amplified resists (Watanabe et al., 2013).

Safety And Hazards

TPS is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPVDKADBYKLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F9O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881875
Record name Triphenylsulfonium nonafluorobutanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium nonaflate

CAS RN

144317-44-2
Record name Triphenylsulfonium nonafluorobutanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144317-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylsulfonium nonafluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulfoniumperfluoro-1-butanesufonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Triphenyl Sulfonium Perfluorobutane Sulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
E Despagnet-Ayoub, WW Kramer, W Sattler… - Photochemical & …, 2018 - Springer
… The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly (methyl methacrylate) (PMMA) film have been characterized. The analysis of the …
Number of citations: 13 link.springer.com
H Yamato, T Asakura, M Ohwa - Advances in Resist …, 2006 - spiedigitallibrary.org
… change of the fluoroalkyl chain did not have a strong impact on photo-efficiency and transparency at 193 nm and these PAGs demonstrated superiority to triphenylsulfonium nonaflate (…
Number of citations: 2 www.spiedigitallibrary.org
T Hagiwara, S Irie, T Itani, Y Kawaguchi… - Journal of …, 2003 - jstage.jst.go.jp
… All is related to acidity and triphenylsulfonium nonaflate has one of the highest acidity in the PAGs. The polymer with triphenylsulfonium nonaflate resolved a 55—nm line and space …
Number of citations: 15 www.jstage.jst.go.jp
S Grzeskowiak, A Narasimhan, J Ostrander… - Journal of Vacuum …, 2015 - pubs.aip.org
… are triphenylsulfonium nonaflate, … of triphenylsulfonium nonaflate yields a lower number density compared to the triflate. Therefore, the cross section of triphenylsulfonium nonaflate …
Number of citations: 16 pubs.aip.org
MJ Maher, CM Bates, G Blachut, MC Carlson, JL Self… - pstorage-acs-6854636.s3 …
… Triphenylsulfonium nonaflate was purchased from Clariant. All materials were used without further purification unless otherwise stated. AIBN was recrystallized from methanol. …
YT Ito, T Kozawa - Japanese Journal of Applied Physics, 2021 - iopscience.iop.org
… In this study, the relationships of surface free energy with swelling and dissolution kinetics of poly(4-hydroxystyrene) (PHS) film with triphenylsulfonium-nonaflate (TPS-nf) in water and …
Number of citations: 7 iopscience.iop.org
A Sundaramoorthi, TR Younkin… - Advances in Resist …, 2009 - spiedigitallibrary.org
… temperature measured by DSC and the supported film glasstransition temperature measured by the thermal flow technique for the model resist containing triphenylsulfonium nonaflate (…
Number of citations: 4 www.spiedigitallibrary.org
Y Iwashige, YT Ito, T Kozawa… - Japanese Journal of …, 2023 - iopscience.iop.org
… The swelling and dissolution kinetics of PHS films with triphenylsulfonium nonaflate (TPS-nf) were measured by a quartz crystal microbalance (QCM) method. The effects of the alkyl …
Number of citations: 1 iopscience.iop.org
M Shirai, T Shinozuka, M Tsunooka… - Advances in Resist …, 2003 - spiedigitallibrary.org
… Outgassing rate for diphenyliodonium triflate and diphenyliodonium nonaflate was slightly higher than those for triphenylsulfonium triflate and triphenylsulfonium nonaflate. …
Number of citations: 11 www.spiedigitallibrary.org
HW Kim, SJ Choi, SG Woo, JT Moon - Journal of Photopolymer …, 2000 - jstage.jst.go.jp
… Materials The PACs, triphenylsulfonium triflate (TPSOTf) and triphenylsulfonium nonaflate … wt%) and triphenylsulfonium triflate or triphenylsulfonium nonaflate and a base additive in …
Number of citations: 11 www.jstage.jst.go.jp

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